(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a pyrazole ring, and various substituents. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate hydrazines and diketones.
Synthesis of the thiazolidinone core: Using thiourea and α-haloketones.
Coupling reactions: To attach the hexyl and mesityl groups.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. This might include:
Catalysts: To speed up reactions.
Solvents: To dissolve reactants and control reaction conditions.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the thioxo group.
Reduction: Reduction reactions could target the pyrazole ring or the thiazolidinone core.
Substitution: Various substituents on the compound can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions but might include:
Oxidized derivatives: With altered functional groups.
Reduced derivatives: With simplified ring structures.
Substituted derivatives: With different substituents replacing the original ones.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Material science: In the development of new materials with specific properties.
Biology
Antimicrobial agents: Due to potential activity against bacteria and fungi.
Anti-inflammatory agents: For reducing inflammation in biological systems.
Medicine
Anticancer agents: Investigated for potential to inhibit cancer cell growth.
Drug development: As a lead compound for new pharmaceuticals.
Industry
Agriculture: As a potential pesticide or herbicide.
Cosmetics: In formulations for skincare products.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular targets: Such as enzymes or receptors in biological systems.
Pathways: Including inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-2-one: Similar structure but with a different position of the thioxo group.
Uniqueness
Thioxo group: Provides unique reactivity and potential biological activity.
Substituents: The specific arrangement of hexyl, mesityl, and phenyl groups contributes to its unique properties.
Properties
Molecular Formula |
C28H31N3OS2 |
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Molecular Weight |
489.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3OS2/c1-5-6-7-11-14-30-27(32)24(34-28(30)33)17-22-18-31(23-12-9-8-10-13-23)29-26(22)25-20(3)15-19(2)16-21(25)4/h8-10,12-13,15-18H,5-7,11,14H2,1-4H3/b24-17- |
InChI Key |
CISOZEMVLDZXPI-ULJHMMPZSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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